molecular formula C22H27NO B3911026 N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

Numéro de catalogue B3911026
Poids moléculaire: 321.5 g/mol
Clé InChI: CNORKGBHQJSJCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as BMS-986001, is a cyclopropane carboxamide compound that has gained attention in the scientific community for its potential use in treating various diseases. In

Mécanisme D'action

BMS-986001 works by inhibiting specific enzymes involved in various disease processes. In cancer research, BMS-986001 inhibits the enzyme AKR1C3, which is involved in the production of androgens that promote the growth of prostate cancer cells. In autoimmune disease research, BMS-986001 inhibits the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, BMS-986001 inhibits the enzyme COX-2, which is involved in neuroinflammation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BMS-986001 has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in animal models. In autoimmune disease research, BMS-986001 has been shown to reduce inflammation and improve disease symptoms in animal models. In neurological disorder research, BMS-986001 has been shown to improve cognitive function and reduce neuroinflammation in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BMS-986001 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific disease processes. However, one limitation of BMS-986001 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for BMS-986001 research. In cancer research, future studies could focus on the use of BMS-986001 in combination with other cancer treatments to improve efficacy. In autoimmune disease research, future studies could focus on the development of more specific inhibitors of the IKKβ enzyme. In neurological disorder research, future studies could focus on the use of BMS-986001 in combination with other neuroprotective agents to improve cognitive function and reduce neuroinflammation.
In conclusion, BMS-986001 is a cyclopropane carboxamide compound that has shown promise in treating various diseases through its targeted inhibition of specific enzymes. While there are limitations to its use in lab experiments, the future directions for BMS-986001 research are promising and may lead to the development of new treatments for cancer, autoimmune diseases, and neurological disorders.

Applications De Recherche Scientifique

BMS-986001 has shown potential in treating various diseases, including cancer, autoimmune diseases, and neurological disorders. In cancer research, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In autoimmune disease research, BMS-986001 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, BMS-986001 has been shown to improve cognitive function and reduce neuroinflammation.

Propriétés

IUPAC Name

N-tert-butyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-15-6-10-17(11-7-15)22(18-12-8-16(2)9-13-18)14-19(22)20(24)23-21(3,4)5/h6-13,19H,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNORKGBHQJSJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.